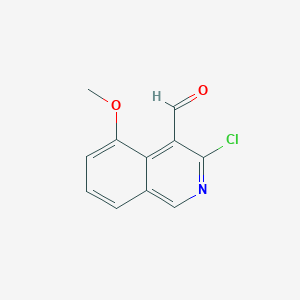
3-Chloro-5-methoxyisoquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methoxyisoquinoline-4-carbaldehyde: is an organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde typically involves the chlorination and methoxylation of isoquinoline derivatives. The specific synthetic route can vary, but a common method includes the following steps:
Chlorination: Isoquinoline is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated isoquinoline is then treated with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It can be used to develop probes or inhibitors for specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxyisoquinoline-4-carbaldehyde: Lacks the chlorine atom, which can influence its chemical properties and interactions.
3-Chloro-5-methoxyisoquinoline: Lacks the aldehyde group, which is crucial for certain chemical reactions and applications.
Uniqueness: 3-Chloro-5-methoxyisoquinoline-4-carbaldehyde is unique due to the presence of both the chlorine and methoxy groups, as well as the aldehyde functionality.
Propriétés
Formule moléculaire |
C11H8ClNO2 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
3-chloro-5-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-13-11(12)8(6-14)10(7)9/h2-6H,1H3 |
Clé InChI |
PPDBOKORHPODCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CN=C(C(=C21)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



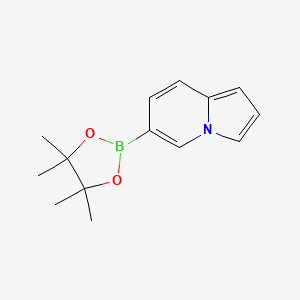
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
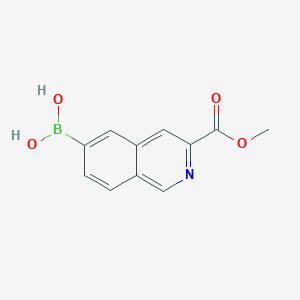
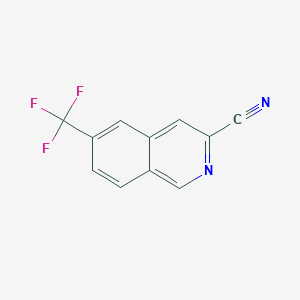
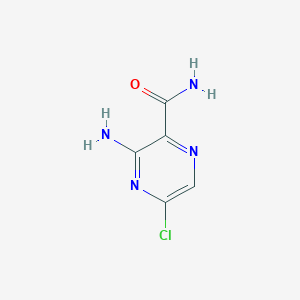
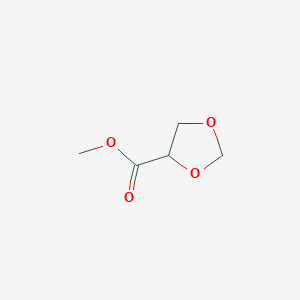

![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
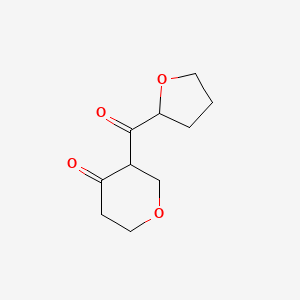
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)

![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)
